1,2-Distearoyl-sn-glycero-3-phosphate, sodium salt
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Overview
Description
1,2-Distearoyl-sn-glycero-3-phosphate, sodium salt is a phospholipid commonly used in scientific research and industrial applications. It is a derivative of phosphatidic acid and consists of a glycerol backbone esterified with two stearic acid molecules and a phosphate group. This compound is known for its unique chemical properties, making it an effective tool in various fields such as drug delivery, liposome formulation, and membrane studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Distearoyl-sn-glycero-3-phosphate, sodium salt can be synthesized through the esterification of glycerol with stearic acid, followed by phosphorylation. The reaction typically involves the use of catalysts and specific reaction conditions to ensure high yield and purity. The process may include steps such as:
- Esterification of glycerol with stearic acid using an acid catalyst.
- Phosphorylation of the resulting diester with phosphoric acid or a phosphorylating agent.
- Neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical processes but optimized for efficiency and cost-effectiveness. The production process may include continuous flow reactors, automated control systems, and purification techniques such as crystallization and chromatography to achieve high purity and consistency .
Chemical Reactions Analysis
1,2-Distearoyl-sn-glycero-3-phosphate, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized phospholipids.
Reduction: Reduction reactions can modify the fatty acid chains, altering the compound’s properties.
Substitution: The phosphate group can participate in substitution reactions, forming different derivatives.
Hydrolysis: The ester bonds can be hydrolyzed, resulting in the release of stearic acid and glycerol phosphate
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and acidic or basic conditions for hydrolysis. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,2-Distearoyl-sn-glycero-3-phosphate, sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying lipid behavior and interactions in membranes.
Biology: Employed in the formulation of liposomes for drug delivery and gene therapy.
Medicine: Utilized in the development of lipid-based drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.
Industry: Applied in the production of cosmetics and personal care products as an emulsifier and stabilizer
Mechanism of Action
The mechanism of action of 1,2-Distearoyl-sn-glycero-3-phosphate, sodium salt involves its incorporation into lipid bilayers and interaction with cellular membranes. It acts as a stabilizer and emulsifier, enhancing the solubility and bioavailability of encapsulated drugs. The compound can also modulate membrane fluidity and permeability, influencing cellular processes such as signal transduction and transport .
Comparison with Similar Compounds
1,2-Distearoyl-sn-glycero-3-phosphate, sodium salt can be compared with other similar compounds, such as:
1,2-Dioleoyl-sn-glycero-3-phosphate, sodium salt: Contains unsaturated fatty acids, leading to different physical properties and applications.
1,2-Dipalmitoyl-sn-glycero-3-phosphate, sodium salt: Contains shorter fatty acid chains, affecting its behavior in membranes.
1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt: Contains even shorter fatty acid chains, resulting in distinct properties and uses
The uniqueness of this compound lies in its specific fatty acid composition, which provides a balance of stability and fluidity in lipid bilayers, making it suitable for various applications .
Properties
Molecular Formula |
C39H75NaO8P- |
---|---|
Molecular Weight |
726.0 g/mol |
IUPAC Name |
sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C39H77O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h37H,3-36H2,1-2H3,(H2,42,43,44);/q;+1/p-2/t37-;/m1./s1 |
InChI Key |
ALPWRKFXEOAUDR-GKEJWYBXSA-L |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |
Origin of Product |
United States |
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